Androgen receptor antagonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

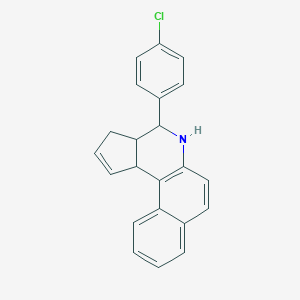

Molecular Formula |

C22H18ClN |

|---|---|

Molecular Weight |

331.8g/mol |

IUPAC Name |

12-(4-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |

InChI |

InChI=1S/C22H18ClN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-6,8-13,18-19,22,24H,7H2 |

InChI Key |

UKVXEQUUZSTQOW-UHFFFAOYSA-N |

SMILES |

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Androgen Receptor Antagonism: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of androgen receptor (AR) antagonists, with a focus on their application in prostate cancer therapy. We will delve into the intricacies of the androgen receptor signaling pathway, detail the molecular interactions of various antagonists, present comparative quantitative data, and provide standardized experimental protocols for their evaluation.

The Androgen Receptor Signaling Pathway: A Central Target in Prostate Cancer

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1] The canonical signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm.[2] This binding event triggers a cascade of molecular events:

-

Ligand Binding and Conformational Change: Upon androgen binding to the ligand-binding domain (LBD) of the AR, the receptor undergoes a significant conformational change.[3]

-

Dissociation from Chaperone Proteins: This conformational shift leads to the dissociation of heat shock proteins (HSPs) that keep the AR in an inactive state.[3][2]

-

Nuclear Translocation: The activated AR then translocates from the cytoplasm into the nucleus.[3][4]

-

Dimerization: Inside the nucleus, the AR homodimerizes.[3]

-

DNA Binding: The AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[1][3]

-

Gene Transcription: The AR-ARE complex recruits co-activator proteins and the basal transcriptional machinery, leading to the transcription of genes involved in cell growth, proliferation, and survival.[1][5]

This intricate signaling cascade is the primary driver of prostate cancer growth, making the androgen receptor a critical therapeutic target.

Mechanism of Action of Androgen Receptor Antagonists

Androgen receptor antagonists, also known as antiandrogens, exert their therapeutic effect by interfering with the AR signaling pathway at various key steps. They are broadly classified into steroidal and non-steroidal antagonists. The focus of modern drug development has been on non-steroidal antiandrogens due to their purer antagonist profile.[6]

First-Generation vs. Second-Generation Non-Steroidal Antiandrogens

First-generation non-steroidal antiandrogens, such as flutamide, nilutamide, and bicalutamide, primarily act as competitive inhibitors of androgen binding to the AR.[7] However, their efficacy can be limited by their potential to act as partial agonists under certain conditions, such as AR overexpression.[4]

Second-generation non-steroidal antiandrogens, including enzalutamide, apalutamide, and darolutamide, were developed to overcome the limitations of their predecessors.[4] They exhibit a multi-pronged mechanism of action:

-

Potent Competitive Inhibition of Androgen Binding: They bind to the AR with significantly higher affinity than first-generation antagonists, more effectively blocking the binding of androgens.[4]

-

Inhibition of Nuclear Translocation: They prevent the nuclear translocation of the androgen receptor, even after it has bound to an androgen.[4][8]

-

Impaired DNA Binding and Co-activator Recruitment: They disrupt the interaction of the AR with AREs on the DNA and hinder the recruitment of co-activator proteins necessary for gene transcription.[8]

This multifaceted inhibition leads to a more profound and sustained suppression of AR signaling.

Comparative Pharmacology of Second-Generation AR Antagonists

While enzalutamide, apalutamide, and darolutamide share a similar core mechanism, they possess distinct pharmacological properties that can influence their clinical profiles.

-

Enzalutamide: A potent AR inhibitor that effectively blocks multiple steps in the AR signaling cascade.[8]

-

Apalutamide: Another potent AR inhibitor with a mechanism of action very similar to enzalutamide.[9][10][11]

-

Darolutamide: Structurally distinct from enzalutamide and apalutamide, darolutamide also potently inhibits AR signaling.[12][13] It is suggested to have lower penetration of the blood-brain barrier, which may contribute to a different side-effect profile.[7]

Quantitative Data: A Comparative Analysis

The following tables summarize key quantitative data for various androgen receptor antagonists, providing a basis for comparative analysis.

Table 1: Comparative IC50 Values of Androgen Receptor Antagonists

| Compound | IC50 (nM) | Cell Line | Notes | Reference |

| Bicalutamide | 160 | LNCaP | Competition binding assay. | [14] |

| Enzalutamide | 21.4 | LNCaP | Competition binding assay. | [14] |

| Enzalutamide | 26 | - | AR luciferase reporter gene assay in the presence of 0.45 nM testosterone. | [14] |

| Apalutamide | 200 | - | AR luciferase reporter gene assay in the presence of 0.45 nM testosterone. | [14] |

| Darolutamide | 26 | - | AR luciferase reporter gene assay in the presence of 0.45 nM testosterone. | [14] |

Table 2: Relative Binding Affinities (RBA) of First-Generation Non-Steroidal Antiandrogens

| Compound | Species | RBA (Ratio) | Reference |

| Bicalutamide / 2-Hydroxyflutamide | Rat | 4.0 | [15] |

| Bicalutamide / Nilutamide | Rat | - | [15] |

| Bicalutamide / 2-Hydroxyflutamide | Human | 2.5 | [15] |

| Bicalutamide / Nilutamide | Human | 1.6 | [15] |

Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation

Standardized experimental protocols are crucial for the accurate assessment and comparison of androgen receptor antagonists.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the IC50 value of a test compound for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Test compounds

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Protocol Outline:

-

Preparation of Prostate Cytosol: Excise ventral prostates from rats, homogenize, and centrifuge to obtain the cytosolic fraction containing the AR.[12]

-

Assay Setup: In assay tubes, combine the prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or a known competitor (e.g., unlabeled R1881) for the standard curve.[12]

-

Incubation: Incubate the tubes to allow for competitive binding to reach equilibrium.[12]

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Centrifuge to pellet the HAP, and discard the supernatant containing the unbound ligand.[12]

-

Quantification: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of [³H]-R1881 binding against the log concentration of the test compound to determine the IC50 value.[16]

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to test compounds.

Objective: To determine if a test compound acts as an AR agonist or antagonist and to quantify its potency (EC50 or IC50).

Materials:

-

A suitable cell line (e.g., PC-3 cells that lack endogenous AR, or LNCaP cells with endogenous AR).[17]

-

An AR expression vector (for AR-negative cells).[17]

-

An androgen response element (ARE)-driven luciferase reporter vector.[17]

-

Transfection reagent.

-

Test compounds and a known AR agonist (e.g., DHT).

-

Luciferase assay reagent.

-

Luminometer.

Protocol Outline:

-

Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the AR expression vector (if needed) and the ARE-luciferase reporter vector.[17]

-

Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound.

-

Incubation: Incubate the cells to allow for AR-mediated transcription of the luciferase gene.[17]

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent.[17]

-

Measurement: Measure the luminescence using a luminometer.[17]

-

Data Analysis:

-

Agonist Mode: Plot luminescence against the log concentration of the test compound to determine the EC50 value.

-

Antagonist Mode: Plot the percentage of inhibition of DHT-induced luminescence against the log concentration of the test compound to determine the IC50 value.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Canonical Androgen Receptor Signaling Pathway.

Caption: Mechanism of Action of Second-Generation AR Antagonists.

Caption: Workflow for an Androgen Receptor Reporter Gene Assay.

Conclusion

The androgen receptor signaling pathway remains a cornerstone of prostate cancer biology and therapy. Second-generation androgen receptor antagonists have significantly improved the clinical landscape by providing a more complete blockade of this critical pathway. A thorough understanding of their multi-faceted mechanism of action, coupled with robust and standardized experimental evaluation, is paramount for the continued development of novel and more effective antiandrogen therapies. This guide provides a foundational resource for researchers and drug developers dedicated to advancing the fight against prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. epa.gov [epa.gov]

- 13. mdpi.com [mdpi.com]

- 14. Template:Relative affinities of first-generation nonsteroidal antiandrogens for the androgen receptor - Wikipedia [en.wikipedia.org]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. benchchem.com [benchchem.com]

- 17. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide on the Binding Affinity and Kinetics of Androgen Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of key androgen receptor (AR) antagonists, with a primary focus on Enzalutamide, a second-generation inhibitor, and comparative data for the first-generation antagonist, Bicalutamide. As "Androgen Receptor Antagonist 4" is a non-specific term, this paper uses Enzalutamide as a representative advanced antagonist for in-depth analysis.

Executive Summary

The androgen receptor is a critical target in the treatment of prostate cancer. The efficacy of AR antagonists is largely determined by their binding affinity and kinetics. Enzalutamide demonstrates a significantly higher binding affinity for the androgen receptor compared to first-generation antagonists like Bicalutamide.[1][2][3] This guide summarizes the quantitative binding parameters, details the experimental protocols used to determine these values, and visualizes the associated molecular and experimental pathways to provide a comprehensive resource for researchers in the field.

Androgen Receptor Signaling Pathway and Antagonist Mechanism of Action

The androgen receptor is a ligand-activated transcription factor. In its canonical pathway, the binding of androgens like dihydrotestosterone (DHT) to the AR's ligand-binding domain (LBD) in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of genes responsible for prostate cell growth and survival.

Non-steroidal antagonists like Enzalutamide and Bicalutamide act by competitively inhibiting the binding of androgens to the LBD.[4] Enzalutamide exhibits a multi-faceted mechanism of action: it potently blocks androgen binding, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[2][3]

Figure 1: Androgen Receptor Signaling and Enzalutamide Inhibition.

Quantitative Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is commonly expressed as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), or the dissociation constant (Kd). Lower values indicate higher affinity.

Enzalutamide Binding Affinity

Enzalutamide exhibits a high affinity for the androgen receptor, which is reported to be five to eight times greater than that of Bicalutamide.[1][2]

| Parameter | Value (nM) | Cell Line / System | Notes | Reference |

| IC50 | 21.4 | LNCaP cells | Competitive binding against [³H]R1881. | Not Found |

| IC50 | 26 | Reporter Gene Assay | In the presence of 0.45 nM testosterone. | Not Found |

| Kd | 1.70 | Surface Plasmon Resonance | Binding of Enzalutamide to AR. | [5] |

Bicalutamide Binding Affinity

Bicalutamide, a first-generation non-steroidal anti-androgen, has a lower affinity for the AR compared to Enzalutamide.

| Parameter | Value (nM) | Cell Line / System | Notes | Reference |

| IC50 | 160 | VCaP cells | Inhibition of AR-mediated gene transcription. | [6] |

| IC50 | 159 - 243 | Not Specified | General range for competitive silent antagonism. | [7] |

| IC50 | 190 | Not Specified | Orally active non-steroidal AR antagonist. | [8] |

| Ki | 12,500 | Not Specified | Direct binding to the androgen receptor. | [6] |

Binding Kinetics

While binding affinity (a steady-state measurement) is crucial, binding kinetics, which includes the association rate (kon) and dissociation rate (koff), provides a more dynamic understanding of the drug-receptor interaction. A slow dissociation rate, for example, can lead to a prolonged duration of action.

Publicly available experimental data on the direct binding kinetics (kon and koff) of Enzalutamide and Bicalutamide to the androgen receptor is limited. However, kinetic studies have been performed to understand how these antagonists affect the interaction of AR with its co-regulators.

Androgen Receptor - ELK1 Interaction Kinetics

One study utilized Surface Plasmon Resonance (SPR) to measure the kinetics of the interaction between the Androgen Receptor (AR) and the transcription factor ELK1. The study found that while Enzalutamide binds to AR with a high affinity (Kd of 1.7 nM), it was unable to block the binding of AR to ELK1.[5]

| Interacting Molecules | Parameter | Value | Unit | Reference |

| AR binding to ELK1 | kon | 3.4 x 10⁵ | M⁻¹s⁻¹ | [5] |

| koff | 5.8 x 10⁻⁴ | s⁻¹ | [5] | |

| Kd | 200 | nM | [5] | |

| Enzalutamide binding to AR | Kd | 1.70 | nM | [5] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the binding affinity and kinetics of AR antagonists.

Protocol for Competitive Radioligand Binding Assay (for IC50/Ki)

This assay measures the ability of a test compound (e.g., Enzalutamide) to compete with a radiolabeled ligand for binding to the androgen receptor.

1. Preparation of Receptor Source:

-

A cytosolic fraction containing the androgen receptor is prepared from tissues (e.g., rat ventral prostate) or cells (e.g., LNCaP) that express the receptor.

-

Tissue is homogenized in a buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) and centrifuged at high speed (e.g., 30,000 x g) to pellet cellular debris. The resulting supernatant is the cytosolic receptor preparation.

-

Protein concentration is determined using a standard method like the Bradford assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]-R1881 or [³H]-DHT) is added to each well.

-

Serial dilutions of the unlabeled test compound (the competitor) are added to the wells.

-

Control wells are prepared for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of an unlabeled androgen).

-

The receptor preparation is added to all wells, and the plate is incubated to allow the binding to reach equilibrium (e.g., overnight at 4°C).

3. Separation of Bound and Free Ligand:

-

The receptor-ligand complexes are separated from the unbound radioligand. A common method is the use of a hydroxyapatite (HAP) slurry, which binds the receptor complexes.

-

The HAP is washed to remove unbound radioligand.

4. Quantification and Data Analysis:

-

Scintillation cocktail is added to the washed HAP, and the radioactivity is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: Workflow for Competitive Radioligand Binding Assay.

Protocol for Surface Plasmon Resonance (SPR) (for kon/koff/Kd)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.

1. Preparation and Immobilization (Ligand):

-

A suitable sensor chip (e.g., CM5, which has a carboxymethylated dextran surface) is selected.

-

The purified androgen receptor (the ligand) is immobilized onto the sensor chip surface, typically via amine coupling. The surface is activated (e.g., with EDC/NHS), the AR is injected, and any remaining active sites are deactivated.

-

A reference flow cell is prepared in parallel (e.g., activated and deactivated without ligand) to subtract non-specific binding and bulk refractive index changes.

2. Interaction Analysis (Analyte):

-

A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor and reference surfaces to establish a stable baseline.

-

The test compound (the analyte, e.g., Enzalutamide) is prepared in a series of concentrations in the running buffer.

-

Each concentration of the analyte is injected over the surfaces for a set period (the "association phase"), during which binding to the immobilized AR is monitored in real-time as an increase in response units (RU).

-

Following the association phase, the flow is switched back to the running buffer, and the dissociation of the analyte from the receptor is monitored (the "dissociation phase").

3. Regeneration:

-

If the analyte does not fully dissociate, a regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove all bound analyte, preparing the surface for the next injection.

4. Data Analysis:

-

The resulting sensorgrams (plots of RU vs. time) for each analyte concentration are processed by subtracting the reference channel signal.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).

Figure 3: General Workflow for Surface Plasmon Resonance (SPR) Assay.

Conclusion

The data and methodologies presented in this guide underscore the superior binding affinity of Enzalutamide for the androgen receptor compared to its predecessor, Bicalutamide. This high-affinity binding, combined with its multi-faceted inhibition of the AR signaling pathway, provides a molecular basis for its clinical efficacy. While direct kinetic rate constants are not widely published, the available dissociation constant for Enzalutamide further supports a strong and stable interaction with the androgen receptor. The detailed experimental protocols and workflows provided herein serve as a valuable resource for the continued research and development of novel androgen receptor antagonists.

References

- 1. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. apexbt.com [apexbt.com]

- 7. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 8. rndsystems.com [rndsystems.com]

Structural Biology of Androgen Receptor-Antagonist Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology of the Androgen Receptor (AR) in complex with non-steroidal antagonists. Given the absence of a publicly available crystal structure for a compound specifically designated "Androgen receptor antagonist 4," this document focuses on the well-characterized and clinically significant antagonist, bicalutamide, to illustrate the principles of AR-antagonist interactions. The structural data is primarily derived from the Protein Data Bank (PDB) entry 1Z95 , which details the crystal structure of the R-bicalutamide bound to the W741L mutant of the human AR ligand-binding domain (LBD). This mutation is of high clinical relevance as it is associated with the "bicalutamide withdrawal syndrome," where the antagonist paradoxically gains agonist activity.

Core Concepts in Androgen Receptor Antagonism

The Androgen Receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR's ligand-binding domain (LBD) induces a conformational change that facilitates nuclear translocation, dimerization, and the recruitment of coactivator proteins, leading to the transcription of target genes that promote cell growth and survival.

Non-steroidal AR antagonists are a cornerstone of prostate cancer therapy. These small molecules competitively bind to the LBD, preventing the binding of endogenous androgens and thereby inhibiting AR signaling. The structural details of these interactions are crucial for understanding the mechanisms of action, designing more potent and specific inhibitors, and overcoming resistance mechanisms.

Quantitative Data Summary

The following table summarizes the key quantitative data for the crystal structure of the Androgen Receptor LBD (W741L mutant) in complex with R-bicalutamide.

| Parameter | Value | Reference |

| PDB ID | 1Z95 | [1] |

| Antagonist | R-Bicalutamide | [1] |

| Receptor | Human Androgen Receptor (W741L) LBD | [1] |

| Resolution | 1.80 Å | [1] |

| R-Value Work | 0.203 | [1] |

| R-Value Free | 0.252 | [1] |

| Space Group | P 21 21 21 | [1] |

| Unit Cell Dimensions (Å) | a=46.6, b=52.1, c=117.2 | [1] |

Signaling Pathway of the Androgen Receptor

The canonical signaling pathway of the Androgen Receptor is a multi-step process that is tightly regulated. Antagonists primarily interfere with the initial ligand-binding step, thereby preventing the downstream cascade of events.

Experimental Protocols

The determination of the crystal structure of the AR LBD-bicalutamide complex involved several key experimental steps, as detailed in the primary publication associated with PDB entry 1Z95.[1]

Protein Expression and Purification

-

Expression System: The ligand-binding domain (residues 663-918) of the human Androgen Receptor containing the W741L mutation was expressed in Escherichia coli.

-

Construct: The AR LBD was expressed as a fusion protein with a hexahistidine tag to facilitate purification.

-

Purification:

-

The bacterial cells were lysed, and the soluble fraction was collected.

-

The protein was purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

The hexahistidine tag was cleaved by enzymatic digestion.

-

Further purification was achieved through ion-exchange and size-exclusion chromatography to ensure a homogenous protein sample.

-

Crystallization

-

Method: The purified AR LBD (W741L) was co-crystallized with R-bicalutamide.

-

Conditions: Crystals were grown using the hanging drop vapor diffusion method at 4°C.

-

Crystallization Solution: The reservoir solution contained polyethylene glycol (PEG) as the precipitant, with a specific pH and salt concentration optimized for crystal growth. The protein solution was mixed with the reservoir solution in a 1:1 ratio.

-

Crystal Growth: Crystals of suitable size and quality for X-ray diffraction appeared within several days to a week.

X-ray Data Collection and Structure Determination

-

Data Collection:

-

Crystals were cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron source.

-

-

Data Processing: The diffraction images were processed to determine the unit cell dimensions, space group, and reflection intensities.

-

Structure Solution: The structure was solved using the molecular replacement method, with a previously determined AR LBD structure as the search model.

-

Refinement: The initial model was refined against the experimental diffraction data to improve its accuracy and agreement with the electron density map.

Experimental Workflow for Protein Crystallography

The overall workflow for determining the crystal structure of a protein-ligand complex, such as the AR-antagonist complex, follows a standardized set of procedures.

Structural Insights from the AR-Bicalutamide Complex

The crystal structure of the AR LBD (W741L) in complex with R-bicalutamide provides critical insights into the molecular basis of antagonist binding and the mechanism of acquired resistance.[1] The W741L mutation, where tryptophan at position 741 is replaced by leucine, is located within the ligand-binding pocket. This substitution is thought to create additional space that allows for a repositioning of bicalutamide, leading to a conformational change in the receptor that mimics the agonist-bound state and enables the recruitment of coactivators.

The ability to visualize these interactions at an atomic level is invaluable for the development of next-generation AR antagonists that can overcome such resistance mechanisms. Structure-based drug design efforts can leverage this information to create compounds that maintain their antagonistic activity even in the presence of mutations within the ligand-binding pocket.

Conclusion

The structural biology of Androgen Receptor-antagonist complexes is a dynamic field of research with significant implications for the treatment of prostate cancer. While the specific "this compound" remains to be structurally characterized in the public domain, the principles of AR antagonism are well-illustrated by the wealth of data available for other non-steroidal inhibitors like bicalutamide. The detailed understanding of these molecular interactions, derived from techniques such as X-ray crystallography, will continue to drive the development of more effective and durable therapies targeting the Androgen Receptor signaling pathway.

References

In Vitro Characterization of Androgen Receptor Antagonist 4 (AR-ANT4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, making it a primary target for therapeutic intervention.[1][2][3] This document provides a comprehensive technical overview of the in vitro characterization of a novel, potent, and selective small molecule, Androgen Receptor Antagonist 4 (AR-ANT4). We detail the experimental methodologies used to ascertain its binding affinity, functional antagonism of AR-mediated transcription, and its effects on downstream cellular processes. The data presented herein demonstrates that AR-ANT4 is a high-affinity competitive antagonist of the androgen receptor, effectively inhibiting androgen-induced cellular signaling and proliferation in relevant cancer cell models. All quantitative data is summarized in comparative tables, and key experimental workflows and signaling pathways are visualized.

The Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated when androgens, such as dihydrotestosterone (DHT), bind to the AR located in the cell cytoplasm. This binding event triggers a conformational change, causing the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its subsequent translocation into the nucleus.[1][4] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[1][5] AR-ANT4 is designed to competitively inhibit the initial ligand-binding step, thereby preventing downstream signaling.

Caption: Canonical Androgen Receptor (AR) signaling pathway and point of inhibition by AR-ANT4.

Biochemical Characterization: Receptor Binding Affinity

The direct binding affinity of AR-ANT4 to the human androgen receptor was quantified using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the receptor's ligand-binding domain (LBD).

Data Summary: Binding Affinity

The binding affinity is expressed as the inhibitor constant (Ki), calculated from the IC50 value obtained in the competition assay. AR-ANT4 demonstrates a strong binding affinity, comparable to established antagonists.

| Compound | IC50 (nM) | Inhibitor Constant (Ki) (nM) |

| AR-ANT4 | 25 | 12.8 |

| Bicalutamide | 150 | 76.5 |

| [³H]-R1881 (Control) | 1.2 | 0.6 |

Table 1: Comparative binding affinities for the androgen receptor. Data is illustrative based on typical results for potent antagonists.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for assessing AR binding.[6][7][8]

-

Receptor Source: Cytosol extract from rat prostate tissue or recombinant human Androgen Receptor protein is prepared in an appropriate assay buffer.[8][9]

-

Assay Plate Preparation: A 96-well plate is used. Serial dilutions of AR-ANT4 and control compounds are prepared in the assay buffer.

-

Reaction Mixture: To each well, the following are added in order:

-

50 µL of AR preparation.

-

25 µL of test compound dilution (AR-ANT4 or controls).

-

25 µL of radioligand ([³H]-R1881) at a final concentration of 1 nM.

-

-

Incubation: The plate is incubated for 18-20 hours at 4°C to allow the binding reaction to reach equilibrium.

-

Separation: Unbound radioligand is separated from the receptor-bound radioligand using a hydroxylapatite slurry or dextran-coated charcoal.

-

Quantification: The amount of bound [³H]-R1881 is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of radioligand bound versus the log concentration of the competitor. IC50 values are determined using a non-linear regression curve fit. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Caption: Workflow for the competitive androgen receptor radioligand binding assay.

Functional Characterization in Cell-Based Assays

To confirm that AR-ANT4's binding translates into functional antagonism, a series of cell-based assays were performed.

Inhibition of AR Transcriptional Activity

An androgen-responsive reporter gene assay was used to measure the ability of AR-ANT4 to inhibit DHT-induced gene transcription.

Data Summary: Functional Antagonism

AR-ANT4 potently inhibits AR transcriptional activity with a half-maximal inhibitory concentration (IC50) of 0.15 µM.[10] This demonstrates effective functional antagonism at the cellular level.

| Compound | Assay Type | Cell Line | IC50 (µM) |

| AR-ANT4 | AR Reporter Gene | PC-3 (AR-transfected) | 0.15[10] |

| Enzalutamide | AR Reporter Gene | PC-3 (AR-transfected) | 0.21 |

Table 2: Functional antagonism of AR-mediated transcription. Enzalutamide data is illustrative for comparison.

Experimental Protocol: AR Reporter Gene Assay

This assay quantifies the activation of a reporter gene driven by AREs.[11][12]

-

Cell Culture: PC-3 cells (prostate cancer cells lacking endogenous AR) are transiently co-transfected with two plasmids: one expressing the full-length human AR and another containing a luciferase reporter gene under the control of an ARE-containing promoter.

-

Treatment: Transfected cells are plated in 96-well plates and treated with:

-

Vehicle control (DMSO).

-

A stimulating concentration of DHT (e.g., 1 nM).

-

DHT (1 nM) in the presence of increasing concentrations of AR-ANT4 or a control antagonist.

-

-

Incubation: Cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer upon the addition of a luciferin substrate.

-

Data Analysis: Luminescence values are normalized to a co-transfected control (e.g., β-galactosidase) or total protein content. The percent inhibition relative to the DHT-only control is plotted against the log concentration of AR-ANT4 to determine the IC50 value.

Inhibition of AR Nuclear Translocation

A key mechanism for AR antagonists is preventing the receptor's translocation to the nucleus.[10][13] This was assessed via immunofluorescence microscopy.

Results Summary

In the presence of DHT, AR concentrates in the nucleus of LNCaP cells. Co-treatment with AR-ANT4 (1 µM) effectively blocks this translocation, with the AR signal remaining predominantly in the cytoplasm, similar to untreated cells.[10]

Experimental Protocol: Immunofluorescence Assay for AR Translocation

-

Cell Culture: LNCaP cells, which endogenously express AR, are seeded onto glass coverslips in 24-well plates and grown in androgen-deprived media for 48 hours.

-

Treatment: Cells are treated for 2 hours with:

-

Vehicle control (DMSO).

-

DHT (10 nM).

-

AR-ANT4 (1 µM) alone.

-

DHT (10 nM) + AR-ANT4 (1 µM).

-

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.

-

Staining: Cells are incubated with a primary antibody against AR, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The subcellular localization of the AR (green fluorescence) is observed relative to the nucleus (blue fluorescence).

Caption: Experimental workflow for the AR nuclear translocation immunofluorescence assay.

Inhibition of Androgen-Dependent Cell Proliferation

The ultimate therapeutic goal of an AR antagonist is to inhibit the growth of androgen-dependent cancer cells.

Data Summary: Anti-proliferative Activity

AR-ANT4 effectively inhibits the DHT-stimulated proliferation of the LNCaP human prostate cancer cell line in a dose-dependent manner.

| Compound | Assay Type | Cell Line | IC50 (µM) |

| AR-ANT4 | Cell Viability | LNCaP | 0.85 |

| Bicalutamide | Cell Viability | LNCaP | 2.5 |

Table 3: Anti-proliferative activity in an androgen-dependent cell line. Data is illustrative.

Experimental Protocol: Cell Proliferation (MTS) Assay

-

Cell Culture: LNCaP cells are seeded into 96-well plates in media containing charcoal-stripped (androgen-deprived) serum.

-

Treatment: After 24 hours, the media is replaced with fresh media containing DHT (0.1 nM) and serial dilutions of AR-ANT4 or control compounds.

-

Incubation: Cells are incubated for 72-96 hours to allow for cell proliferation.

-

Measurement: MTS reagent is added to each well and incubated for 2-4 hours. The absorbance at 490 nm, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The absorbance values are used to calculate the percent inhibition of proliferation relative to the DHT-only control. The IC50 value is determined by plotting percent inhibition against the log concentration of AR-ANT4.

Conclusion

The comprehensive in vitro characterization of this compound (AR-ANT4) establishes it as a potent and effective inhibitor of the androgen receptor signaling axis. It demonstrates high-affinity binding to the AR, leading to robust functional antagonism of AR-mediated transcription and downstream gene expression.[10] Furthermore, AR-ANT4 successfully blocks the critical step of AR nuclear translocation and inhibits the proliferation of androgen-dependent prostate cancer cells.[10] These findings underscore the therapeutic potential of AR-ANT4 and support its continued development as a treatment for prostate cancer and other androgen-driven diseases.

References

- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]

- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abeomics.com [abeomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 7. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Androgen Receptor Antagonists: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR), a key driver in the progression of prostate cancer, remains a critical target for therapeutic intervention. While first-generation antiandrogens provided a foundational approach, the emergence of resistance has necessitated the development of novel AR antagonists with improved pharmacological profiles and diverse mechanisms of action. This in-depth technical guide explores the pharmacological characteristics of a new wave of AR antagonists, offering a comparative analysis of their binding affinities, functional activities, and pharmacokinetic properties. Detailed methodologies for key experimental assays are provided to aid in the evaluation and development of next-generation AR-targeted therapies.

Comparative Pharmacological Profiles of Novel AR Antagonists

The development of novel AR antagonists has led to a significant improvement in clinical outcomes for patients with prostate cancer. These agents exhibit enhanced affinity for the AR, overcome mechanisms of resistance to earlier therapies, and offer more favorable pharmacokinetic profiles. The following tables summarize the available quantitative data for several prominent next-generation AR antagonists.

| Compound | Target Domain | Binding Affinity (IC50) | Functional Activity (DC50) | Key Resistance Mutations Addressed |

| Apalutamide | Ligand-Binding Domain | 16 nM[1][2] | - | T878A, W741C[3] |

| Darolutamide | Ligand-Binding Domain | - | - | - |

| Enzalutamide | Ligand-Binding Domain | 21.4 nM[2] | - | Overcomes AR overexpression[4] |

| Clascoterone | Ligand-Binding Domain | - | - | - |

| EPI-7386 | N-Terminal Domain | - | - | Bypasses LBD mutations (e.g., AR-V7)[5][6] |

| ARV-766 (PROTAC) | Ligand-Binding Domain | - | <1 nM[7][8] | Wild-type and various mutants (e.g., L702H)[7][8][9] |

| Proxalutamide | Ligand-Binding Domain | 3.4-fold higher than enzalutamide[10] | - | - |

| Compound | Half-Life (t½) | Oral Bioavailability | Key Metabolic Enzymes |

| Apalutamide | ~3 days[11][12] | - | CYP2C8, CYP3A4[11] |

| Darolutamide | ~20 hours[13] | ~30% (fasted), 60-75% (with food)[14][15] | CYP3A4, UGT1A9, UGT1A1[16] |

| Enzalutamide | ~5.8 days[17] | At least 84.6%[17] | CYP2C8, CYP3A4[18][19] |

| Clascoterone | - | Minimal systemic absorption[20] | Carboxylesterase[21] |

| EPI-7386 | ~5.8 hours (mouse), ~4.9 hours (rat), ~13.4 hours (dog)[22] | 33-112% (mouse), >100% (rat, dog)[22] | - |

| ARV-766 (PROTAC) | - | Orally bioavailable[7][8] | - |

| Proxalutamide | - | - | - |

Key Experimental Protocols

The pharmacological characterization of novel AR antagonists relies on a suite of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Androgen Receptor Binding Affinity Assay

Objective: To determine the binding affinity of a test compound for the androgen receptor ligand-binding domain (LBD).

Methodology: A competitive binding assay is commonly employed, utilizing either a radiolabeled or fluorescently labeled androgen ligand.

-

Radioligand Binding Assay:

-

A source of AR, such as cytosol isolated from rat prostate or a recombinant AR protein, is prepared.[23][24]

-

The AR preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the unlabeled test compound.[23]

-

Following incubation to allow for competitive binding, the bound and free radioligand are separated. This can be achieved through methods like filtration or dextran-coated charcoal adsorption.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The data is plotted as the percentage of radioligand bound versus the concentration of the test compound.

-

The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is calculated from the resulting dose-response curve.

-

-

Fluorescence Polarization (FP) Assay:

-

A recombinant AR-LBD is incubated with a fluorescently labeled androgen (Fluormone™).

-

The test compound is added at various concentrations.

-

The binding of the small fluorescent ligand to the larger AR protein results in a high fluorescence polarization signal.

-

Displacement of the fluorescent ligand by the test compound leads to a decrease in the polarization signal.

-

The IC50 value is determined by measuring the change in fluorescence polarization across a range of test compound concentrations.[25]

-

Androgen Receptor Functional Assay (Luciferase Reporter Gene Assay)

Objective: To assess the ability of a test compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the androgen receptor.

Methodology:

-

Cell Culture and Transfection:

-

A suitable mammalian cell line, such as the human prostate cancer cell line LNCaP (which endogenously expresses AR) or a cell line engineered to express AR (e.g., CHO-K1-hAR), is used.[26][27]

-

The cells are transiently transfected with two plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).

-

A control plasmid, often expressing Renilla luciferase, for normalization of transfection efficiency.[28]

-

-

-

Compound Treatment:

-

Luciferase Assay:

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.[28]

-

For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

-

For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.

-

In Vivo Efficacy Assessment (Prostate Cancer Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of a novel AR antagonist in a living organism.

Methodology:

-

Cell Line Selection and Implantation:

-

Tumor Growth and Treatment:

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors are excised and may be used for further analysis, such as protein expression or gene expression studies.

-

The efficacy of the compound is determined by comparing the tumor growth inhibition in the treated group to the control group.

-

Visualizing the Landscape of AR Antagonism

Understanding the signaling pathways and experimental workflows is crucial for the development of novel AR antagonists. The following diagrams, generated using Graphviz (DOT language), provide a visual representation of these key concepts.

Caption: Canonical Androgen Receptor (AR) signaling pathway.

Caption: Points of intervention for different classes of novel AR antagonists.

Caption: A streamlined workflow for the discovery and preclinical development of novel AR antagonists.

References

- 1. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 2. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. urotoday.com [urotoday.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. urotoday.com [urotoday.com]

- 10. Proxalutamide reduces SARS-CoV-2 infection and associated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. oncologynewscentral.com [oncologynewscentral.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Enzalutamide - Wikipedia [en.wikipedia.org]

- 18. go.drugbank.com [go.drugbank.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Clascoterone - Wikipedia [en.wikipedia.org]

- 21. go.drugbank.com [go.drugbank.com]

- 22. ASCO – American Society of Clinical Oncology [asco.org]

- 23. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 24. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Prolonging hormone sensitivity in prostate cancer xenografts through dual inhibition of AR and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

A Technical Guide to Cellular Pathways Modulated by a Second-Generation Androgen Receptor Antagonist

DISCLAIMER: "Androgen Receptor Antagonist 4" is not a standard designation for a specific therapeutic agent. This document uses Enzalutamide, a potent and well-characterized second-generation androgen receptor (AR) antagonist, as a representative molecule to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

Executive Summary

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While first-generation antiandrogens offered clinical benefits, the development of resistance has necessitated more potent and comprehensively acting agents. This guide details the molecular and cellular mechanisms of Enzalutamide, a second-generation non-steroidal AR antagonist. Enzalutamide distinguishes itself by targeting multiple stages of the AR signaling cascade, offering a more complete pathway blockade. This document summarizes its mechanism of action, impact on cellular pathways, quantitative pharmacological data, and the detailed experimental protocols used for its characterization.

Mechanism of Action

Unlike first-generation non-steroidal antiandrogens (NSAAs) such as bicalutamide, which act primarily as competitive inhibitors of androgen binding, Enzalutamide exhibits a multi-level mechanism of inhibition.[1][2][3] This comprehensive approach addresses key steps in AR activation and function:

-

Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the androgen receptor with a significantly higher affinity (five- to eight-fold) than first-generation antagonists.[1][4] This potent, competitive binding effectively blocks the interaction of the receptor with its natural ligands, testosterone and dihydrotestosterone (DHT).

-

Prevention of Nuclear Translocation: Following ligand binding, the activated AR typically translocates from the cytoplasm to the nucleus. Enzalutamide-bound AR is impaired in this process, with a significant portion of the receptor remaining sequestered in the cytoplasm.[1][2][5][6] This prevents the receptor from reaching its genomic targets.

-

Impaired DNA Binding and Coactivator Recruitment: For the fraction of AR that may still translocate to the nucleus, Enzalutamide alters the receptor's conformation. This change disrupts the interaction between the AR and specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[1][2][7] Furthermore, it impairs the recruitment of coactivator proteins necessary for initiating transcription.[7]

This tripartite mechanism results in a more profound and durable suppression of AR-mediated gene transcription compared to earlier antagonists.[8]

Modulated Cellular Pathways

Primary Target: The Androgen Receptor Signaling Pathway

The primary cellular pathway modulated by Enzalutamide is the canonical AR signaling cascade. By inhibiting this pathway, Enzalutamide downregulates the expression of numerous AR target genes responsible for prostate cancer cell growth, proliferation, and survival, such as Prostate-Specific Antigen (KLK3) and TMPRSS2.[9]

References

- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzalutamide as an androgen receptor inhibitor prevents urothelial tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

The Dawn of a New Era in Androgen Blockade: An In-depth Technical Guide to the Early-Stage Development of Nonsteroidal Antiandrogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage development of nonsteroidal antiandrogens (NSAAs). From initial target validation to lead optimization, this document outlines the critical experiments, data interpretation, and strategic considerations that underpin the discovery of novel NSAA candidates.

Introduction: The Rationale for Nonsteroidal Antiandrogens

Androgens, primarily testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the development and progression of various hormone-dependent diseases, most notably prostate cancer.[1][2] The androgen receptor (AR), a ligand-activated nuclear transcription factor, is the central mediator of androgen action.[1][2] Upon binding to androgens, the AR translocates to the nucleus, where it regulates the expression of genes responsible for cell growth and proliferation.[2]

The primary goal of androgen deprivation therapy (ADT) is to inhibit this signaling pathway. While steroidal antiandrogens have been utilized, they are often associated with a range of side effects due to their structural similarity to other steroid hormones, leading to off-target activities.[3][4] Furthermore, some steroidal agents can exhibit partial agonist activity, which can become problematic as the disease progresses.[5]

Nonsteroidal antiandrogens (NSAAs) have emerged as a superior therapeutic class, offering a more targeted approach with "pure" antiandrogenic activity.[1][4] These molecules are structurally distinct from steroids and act as direct competitive antagonists of the androgen receptor, effectively blocking the binding of endogenous androgens.[3][6] This specificity minimizes off-target hormonal effects and improves the overall safety and efficacy profile.[3][6] The development of NSAAs has progressed through generations, with newer agents exhibiting higher binding affinity and improved ability to inhibit AR nuclear translocation and DNA binding.[2][7]

The Androgen Receptor Signaling Pathway: A Key Therapeutic Target

The androgen receptor signaling pathway is a well-defined cascade of molecular events that represents the primary target for NSAA development. Understanding this pathway is fundamental to designing effective screening assays and interpreting structure-activity relationships.

As depicted in Figure 1, testosterone enters the cell and can be converted to the more potent DHT by the enzyme 5α-reductase. Both androgens can bind to the AR in the cytoplasm, which is held in an inactive state by heat shock proteins (HSPs). Ligand binding induces a conformational change, dissociation from HSPs, dimerization, and subsequent translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and initiation of gene transcription. This ultimately results in cellular responses such as growth and proliferation. NSAAs act by competitively binding to the ligand-binding domain of the AR, preventing the binding of androgens and thereby inhibiting this entire signaling cascade.[2]

Early-Stage Development Workflow: A Phased Approach

The discovery of novel NSAAs follows a structured, multi-step process designed to identify and characterize promising lead compounds. This workflow typically involves a series of in vitro and in vivo assays to assess potency, selectivity, and drug-like properties.

The initial phase often involves high-throughput screening (HTS) of large compound libraries or in silico virtual screening to identify initial "hits" that exhibit potential binding to the AR.[8][9] These hits are then subjected to a battery of primary and secondary assays to confirm their activity and determine their potency. Promising hits are advanced to the hit-to-lead stage, where medicinal chemistry efforts focus on improving their pharmacological and pharmacokinetic properties. This iterative process of synthesis and testing, guided by structure-activity relationship (SAR) studies, aims to identify a lead compound with a desirable balance of potency, selectivity, and drug-like characteristics.[10] Finally, the lead compound undergoes extensive preclinical development, including in vivo efficacy studies in animal models and comprehensive safety and toxicology assessments, before it can be considered for clinical trials.

Key Experimental Protocols and Data Presentation

A critical aspect of early-stage NSAA development is the robust and standardized execution of key experiments. The data generated from these assays are essential for making informed decisions about which compounds to advance.

Androgen Receptor Binding Assay

Objective: To determine the affinity of a test compound for the androgen receptor.

Methodology: A competitive binding assay is typically employed using a radiolabeled androgen, such as [³H]-DHT, and a source of the androgen receptor, which can be purified recombinant protein or a cell lysate from a cell line overexpressing the AR (e.g., LNCaP cells).

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the AR source with a fixed concentration of [³H]-DHT in the presence of varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled androgen).

-

After incubation to reach equilibrium, separate the bound from the unbound radioligand using a method such as filtration or size-exclusion chromatography.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Data Presentation: The binding affinities of different NSAAs are typically presented in a tabular format for easy comparison.

| Compound | Generation | Target | Ki (nM) |

| Flutamide | First | Androgen Receptor | >1000 |

| Bicalutamide | First | Androgen Receptor | ~150 |

| Enzalutamide | Second | Androgen Receptor | ~2.1 |

| Apalutamide | Second | Androgen Receptor | ~4.7 |

| Darolutamide | Second | Androgen Receptor | ~11 |

Note: Ki values can vary depending on the specific assay conditions and are presented here as approximate values for comparative purposes.

Reporter Gene Assay

Objective: To assess the functional activity of a test compound as an antagonist of the androgen receptor.

Methodology: This cell-based assay utilizes a host cell line (e.g., PC-3 or HEK293) that is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.

Protocol:

-

Seed the transfected cells in a multi-well plate.

-

Treat the cells with a fixed concentration of an androgen agonist (e.g., DHT) to stimulate reporter gene expression.

-

Simultaneously, treat the cells with varying concentrations of the test compound.

-

Include control wells for basal activity (no agonist or antagonist), maximal stimulation (agonist only), and vehicle control.

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Normalize the reporter gene activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects of the compounds.

-

Plot the percentage of inhibition of agonist-induced reporter activity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: The functional antagonist activity of NSAAs is also best presented in a table.

| Compound | Cell Line | Agonist | IC50 (nM) |

| Flutamide | LNCaP | R1881 | ~1000 |

| Bicalutamide | LNCaP | R1881 | ~150-300 |

| Enzalutamide | LNCaP | R1881 | ~36 |

| Apalutamide | LNCaP | R1881 | ~16 |

| Darolutamide | VCaP | R1881 | ~30 |

Note: IC50 values are highly dependent on the cell line, agonist, and specific assay conditions.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from binding and functional assays are crucial for establishing a structure-activity relationship (SAR), which describes how chemical structure relates to biological activity. This knowledge guides the iterative process of lead optimization, where chemists systematically modify the structure of a lead compound to improve its properties.

As illustrated in Figure 3, the core scaffold of an NSAA, which is often an aryl propionamide or a thiohydantoin derivative, serves as the foundation for chemical modifications.[5][10] Substitutions at various positions (R1, R2, R3, etc.) can have a profound impact on the compound's pharmacological profile. For example, the addition of electron-withdrawing groups can enhance binding affinity, while modifications to aromatic ring systems can improve antagonist activity and selectivity. The linker region can also be modified to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The goal of lead optimization is to achieve a balance of these properties to produce a drug candidate that is potent, selective, orally bioavailable, and has a favorable safety profile.

Conclusion and Future Directions

The early-stage development of nonsteroidal antiandrogens is a dynamic and evolving field. The journey from an initial hit to a preclinical candidate is a complex, multidisciplinary endeavor that relies on a deep understanding of the underlying biology, robust experimental methodologies, and insightful medicinal chemistry.

Future efforts in this area will likely focus on several key aspects. The development of third-generation NSAAs aims to overcome resistance mechanisms that can emerge with current therapies, such as those driven by AR mutations or overexpression.[5] Furthermore, the exploration of novel chemical scaffolds and the use of advanced computational methods for drug design will continue to be important avenues for discovery. Ultimately, the goal remains the same: to develop safer and more effective treatments for patients with androgen-dependent diseases. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to contribute to this important mission.

References

- 1. Discovery and development of antiandrogens - Wikipedia [en.wikipedia.org]

- 2. rigicon.com [rigicon.com]

- 3. Antiandrogen - Wikipedia [en.wikipedia.org]

- 4. benthamscience.com [benthamscience.com]

- 5. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prostate Cancer [frontiersin.org]

- 8. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of the Androgen Receptor: A Technical Guide Featuring Enzalutamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the progression of prostate cancer. Its central role makes it a key therapeutic target. This guide provides an in-depth overview of the target validation process for AR antagonists, using the second-generation inhibitor Enzalutamide (formerly MDV3100) as a case study. We will explore the AR signaling pathway, the antagonist's mechanism of action, key experimental protocols for validation, and associated quantitative data.

The Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is a multi-step process. In the absence of a ligand, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) which keep it in a conformation ready for ligand binding. Upon binding to an androgen, such as testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and dimerizes. This active complex then translocates into the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes responsible for cell growth, proliferation, and survival.

Mechanism of Action of Enzalutamide

Enzalutamide is a potent AR inhibitor that disrupts the signaling pathway at multiple levels, overcoming the limitations of first-generation antagonists like bicalutamide.

-

Competitive Inhibition of Ligand Binding: Enzalutamide binds to the ligand-binding domain of the AR with an affinity significantly higher than that of bicalutamide, effectively blocking androgens from binding and activating the receptor.

-

Inhibition of Nuclear Translocation: Unlike first-generation antagonists which can promote nuclear translocation, enzalutamide-bound AR is largely retained in the cytoplasm, preventing it from reaching its DNA targets.

-

Impaired DNA Binding and Coactivator Recruitment: For any small fraction of enzalutamide-bound AR that does enter the nucleus, the antagonist induces a conformational change that hinders the receptor's ability to bind to AREs on the DNA and subsequently blocks the recruitment of essential coactivator proteins. This multi-pronged approach results in a more complete shutdown of androgen-driven gene expression.

Quantitative Assessment of AR Antagonism

The validation of an AR antagonist requires rigorous quantitative assessment through various assays. The data below compares Enzalutamide with the first-generation antagonist, Bicalutamide.

| Parameter | Enzalutamide (MDV3100) | Bicalutamide | Cell Line/System | Reference |

| Binding Affinity (Ki) | 36 nM | 159 nM | Rat AR LBD | |

| IC50 (PSA Expression) | 36 nM | 160 nM | LNCaP | |

| IC50 (Reporter Assay) | 21 nM | 160 nM | LNCaP-AR | |

| Tumor Growth | Regression | Stasis | LNCaP Xenograft |

Key Experimental Protocols

Objective: To determine the binding affinity (Ki) of the antagonist for the androgen receptor.

Methodology:

-

Reagent Preparation:

-

Prepare a purified recombinant AR ligand-binding domain (LBD).

-

Use a radiolabeled androgen, such as [³H]mibolerone, as the tracer.

-

Prepare serial dilutions of the test compound (Enzalutamide) and a reference compound.

-

-

Incubation: Incubate the AR LBD with a fixed concentration of the radiolabeled tracer in the presence of varying concentrations of the test compound.

-

Separation: After reaching equilibrium, separate the bound from unbound tracer. This is commonly achieved using a hydroxylapatite filter-binding method.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound tracer against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that displaces 50% of the tracer). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Objective: To measure the functional ability of the antagonist to inhibit androgen-driven gene transcription.

Methodology:

-

Cell Line: Use a prostate cancer cell line that expresses AR, such as LNCaP, or a cell line engineered to overexpress AR (e.g., LNCaP-AR). These cells are also stably or transiently transfected with a reporter construct containing an ARE driving the expression of a quantifiable enzyme like luciferase.

-

Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a fixed, sub-maximal concentration of an androgen (e.g., DHT) and serial dilutions of the antagonist (Enzalutamide).

-

Incubation: Incubate the plates for 24-48 hours to allow for gene transcription and reporter protein expression.

-

Lysis and Detection: Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize the reporter activity to a control (DHT alone). Plot the normalized activity against the antagonist concentration and fit to a dose-response curve to determine the IC50.

Objective: To evaluate the antagonist's efficacy in inhibiting tumor growth in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., male SCID mice).

-

Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP) that are dependent on androgens for growth.

-

Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment groups: vehicle control, reference compound (Bicalutamide), and test compound (Enzalutamide). Administer compounds daily via oral gavage.

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

-

Endpoint: Continue the study for a defined period (e.g., 28 days) or until tumors in the control group reach a maximum allowed size.

-

Data Analysis: Plot the mean tumor volume for each group over time. Compare the final tumor volumes and calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

Conclusion

The successful validation of the androgen receptor as a therapeutic target for prostate cancer is exemplified by the development of Enzalutamide. Through a series of rigorous in vitro and in vivo experiments, it was demonstrated that Enzalutamide offers a more profound and multi-faceted blockade of AR signaling compared to its predecessors. The methodologies described herein—from initial binding assays to functional cellular assays and culminating in preclinical xenograft models—represent a standard workflow for the characterization and validation of novel receptor antagonists in modern drug discovery.

Structure-Activity Relationship of Thiohydantoin Androgen Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiohydantoin-based androgen receptor (AR) antagonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development, with a particular focus on therapies for prostate cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding of the core principles driving the efficacy of these compounds.

Introduction: The Role of Thiohydantoin Scaffolds in Androgen Receptor Antagonism

The androgen receptor (AR), a ligand-inducible transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Androgen deprivation therapy, which aims to reduce the levels of androgens or block their interaction with the AR, remains a cornerstone of treatment. However, resistance often emerges, leading to castration-resistant prostate cancer (CRPC).[2] This has driven the development of second-generation nonsteroidal AR antagonists, with the thiohydantoin scaffold emerging as a critical pharmacophore.

Thiohydantoin derivatives, most notably Enzalutamide (MDV3100), have demonstrated significant clinical success in treating CRPC.[2][3][4] These compounds act as potent AR antagonists, effectively inhibiting AR nuclear translocation, DNA binding, and coactivator recruitment.[5] The extensive research into thiohydantoin-based antagonists has generated a wealth of SAR data, providing crucial insights for the rational design of novel and more effective therapeutic agents. This guide will systematically explore these relationships.

Core Structure-Activity Relationships

The fundamental structure of a thiohydantoin AR antagonist can be divided into three key regions: the thiohydantoin core, the A ring, and the B ring. Modifications to each of these regions have profound effects on the compound's potency, selectivity, and pharmacokinetic properties.

A systematic SAR study has revealed several key features for potent AR antagonism:[2][4]

-

Thiohydantoin Core: The thiohydantoin moiety is essential for activity. The sulfur atom at the 2-position is a critical feature.

-

N-1 Substitution: The N-1 position of the thiohydantoin ring is typically substituted with an aromatic ring (A ring). This ring plays a crucial role in binding to the AR ligand-binding domain (LBD).

-

C-5 Substitution: The C-5 position is often part of a spirocyclic system or substituted with two methyl groups, which contributes to the conformational rigidity of the molecule.[1]

-

A Ring Substituents: The A ring is generally a substituted phenyl ring. Electron-withdrawing groups, such as cyano and trifluoromethyl, are common and enhance antagonist activity.

-

B Ring: The B ring, connected to the N-3 position, is also typically an aromatic ring. Substituents on this ring can modulate activity and pharmacokinetic properties.

The following diagram illustrates the general pharmacophore model for thiohydantoin AR antagonists.

Caption: General pharmacophore model of thiohydantoin AR antagonists.

Quantitative Analysis of Structure-Activity Relationships